molecular formula C24H18N2O4 B12157027 2-oxo-5-phenyl-4-(phenylcarbonyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-3-yl acetate

2-oxo-5-phenyl-4-(phenylcarbonyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-3-yl acetate

Cat. No.: B12157027
M. Wt: 398.4 g/mol
InChI Key: QQCYMOCFUBXRAU-UHFFFAOYSA-N
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Description

2-oxo-5-phenyl-4-(phenylcarbonyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-3-yl acetate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrrole ring, which is a five-membered ring with one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-5-phenyl-4-(phenylcarbonyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-3-yl acetate typically involves multi-step organic reactions. One common method is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might start with the formation of a pyrrole ring through the Paal-Knorr synthesis, followed by functional group modifications to introduce the phenyl, phenylcarbonyl, and pyridinyl groups.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.

    Reduction: Reduction reactions might target the carbonyl groups, converting them into alcohols.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings, where halogenation or nitration might be possible.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as an intermediate in the synthesis of more complex molecules. Its unique structure could make it a valuable building block for pharmaceuticals or agrochemicals.

Biology

In biological research, derivatives of this compound might be studied for their potential biological activity. For instance, they could be investigated for antimicrobial or anticancer properties.

Medicine

In medicine, compounds with similar structures are often explored for their therapeutic potential. This compound might be evaluated for its efficacy in treating various diseases.

Industry

In the industrial sector, such compounds could be used in the development of new materials or as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of 2-oxo-5-phenyl-4-(phenylcarbonyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-3-yl acetate would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-5-phenyl-4-(phenylcarbonyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrole
  • 2-oxo-5-phenyl-4-(phenylcarbonyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-3-yl methyl ester

Uniqueness

What sets 2-oxo-5-phenyl-4-(phenylcarbonyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-3-yl acetate apart is its specific functional groups and their arrangement. This unique structure might confer distinct chemical reactivity and biological activity, making it a compound of interest in various fields of research.

Properties

Molecular Formula

C24H18N2O4

Molecular Weight

398.4 g/mol

IUPAC Name

(3-benzoyl-5-oxo-2-phenyl-1-pyridin-2-yl-2H-pyrrol-4-yl) acetate

InChI

InChI=1S/C24H18N2O4/c1-16(27)30-23-20(22(28)18-12-6-3-7-13-18)21(17-10-4-2-5-11-17)26(24(23)29)19-14-8-9-15-25-19/h2-15,21H,1H3

InChI Key

QQCYMOCFUBXRAU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C(N(C1=O)C2=CC=CC=N2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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